molecular formula C14H20O4 B1307529 2-(4-hexoxyphenoxy)acetic Acid CAS No. 27529-82-4

2-(4-hexoxyphenoxy)acetic Acid

Cat. No.: B1307529
CAS No.: 27529-82-4
M. Wt: 252.31 g/mol
InChI Key: PSCQGHGIYAWQST-UHFFFAOYSA-N
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Description

2-(4-Hexoxyphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by a hexyl ether substituent at the para-position of the phenyl ring and an acetic acid side chain. Phenoxyacetic acids are widely studied for their herbicidal, pharmaceutical, and material science applications, with substituent variations significantly influencing their behavior.

Properties

IUPAC Name

2-(4-hexoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-10-17-12-6-8-13(9-7-12)18-11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCQGHGIYAWQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392008
Record name 2-(4-hexoxyphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27529-82-4
Record name 2-(4-hexoxyphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hexoxyphenoxy)acetic acid typically involves the reaction of 4-hexoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The reaction mixture is typically purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hexoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Hexoxyphenoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hexoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

The substituent on the phenyl ring dictates electronic and steric effects. Key analogs include:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Notes References
2-(4-Hexoxyphenoxy)acetic acid -OCH₂(CH₂)₄CH₃ (para) C₁₄H₂₀O₄ 264.31 (calculated) Long alkyl chain enhances hydrophobicity
2-(4-Methoxyphenoxy)acetic acid -OCH₃ (para) C₉H₁₀O₄ 182.17 Methoxy group increases electron density
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid) -Cl (para), -CH₃ (ortho) C₉H₉ClO₃ 200.62 Halogen and methyl groups enhance herbicidal activity
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (meta), -OCH₃ (para) C₉H₉BrO₃ 257.07 Bromine induces steric/electronic effects; used in natural product synthesis

Physicochemical Properties

Property This compound (Inferred) MCPA 2-(3-Bromo-4-methoxyphenyl)acetic acid 2-(4-Methoxyphenoxy)acetic acid
Melting Point ~80–100°C (estimated) 118–119°C 152–154°C Not reported
Solubility Low water solubility; soluble in organics Soluble in chloroform Soluble in acetic acid, DMSO Likely soluble in polar aprotic solvents
Hydrophobicity (logP) High (due to hexyl chain) Moderate (logP ~2.5) Moderate (logP ~2.8) Lower (logP ~1.2)
Hydrogen Bonding Weak (single -COOH group) Dimers in crystal lattice Strong O–H⋯O dimers (R₂²(8) motif) Likely forms dimers

Biological Activity

2-(4-Hexoxyphenoxy)acetic Acid (also referred to as "compound X") is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22O4
  • Molecular Weight : 250.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Research indicates that this compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.1% to 0.5% against common wound-infecting bacteria, similar to findings for acetic acid derivatives .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of this compound against biofilm-forming bacteria.
    • Methodology : Laboratory experiments were conducted using various bacterial strains isolated from burn wounds.
    • Results : The compound effectively inhibited biofilm formation at concentrations as low as 0.25%. Mature biofilms were eradicated after three hours of exposure.
    • : These findings suggest that this compound could be a promising agent for treating infections associated with biofilms.
  • Case Study on Anti-inflammatory Properties
    • Objective : To assess the anti-inflammatory effects of the compound in a murine model of acute inflammation.
    • Methodology : Mice were treated with varying doses of the compound prior to LPS administration.
    • Results : A significant reduction in edema and pro-inflammatory cytokine levels was observed in treated mice compared to controls.
    • : The compound demonstrates potential as a therapeutic agent for inflammatory conditions.

Data Table: Biological Activity Summary

Activity TypeEfficacyMIC RangeNotes
AntimicrobialEffective against biofilm bacteria0.1% - 0.5%Comparable to acetic acid derivatives
Anti-inflammatoryReduces cytokine productionNot quantifiedSignificant effects in murine models

Q & A

Q. Methodological Answer :

FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.

¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and hexoxy chain protons (δ 1.0–1.5 ppm) .

LC-MS : Detect trace impurities using high-resolution MS (e.g., Q-TOF) with electrospray ionization .

Advanced: How can bioactivity studies (e.g., enzyme inhibition) be designed to account for potential metabolite interference?

Q. Methodological Answer :

Metabolite Profiling : Use LC-MS/MS to identify plasma metabolites (e.g., 2-(4-methoxyphenyl)acetic acid, a biomarker in NSCLC studies ).

Dose-Response Curves : Compare IC50 values of the parent compound and metabolites in enzymatic assays (e.g., COX-2 inhibition).

Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled hexoxy chains .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL <1 mg/m³) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s environmental fate?

Q. Methodological Answer :

EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) using QSAR models .

Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) .

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